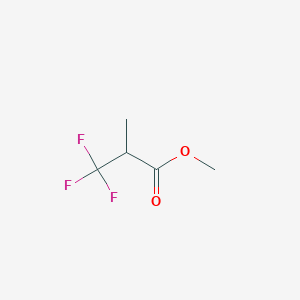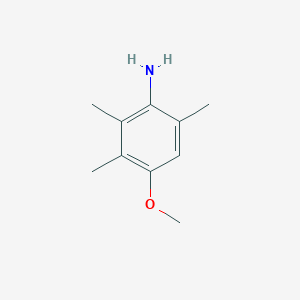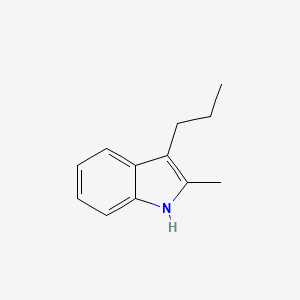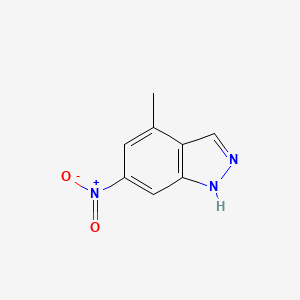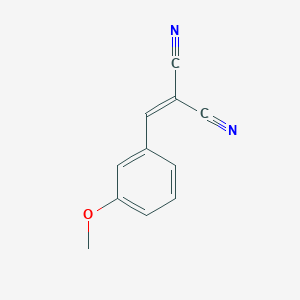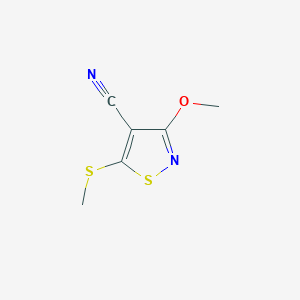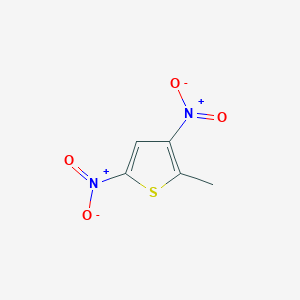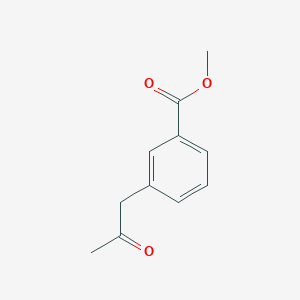
1-(4-Methylphenyl)butane-1,3-dione
Vue d'ensemble
Description
1-(4-Methylphenyl)butane-1,3-dione, also known as 4-methylbenzophenone, is an organic compound with a molecular formula of C13H12O2. It is a crystalline solid which is soluble in chloroform, benzene, and ethanol. It is a colorless solid with a faint aroma and a melting point of 73–76 °C. 4-methylbenzophenone is used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals, dyes, and optical brighteners. It is also used as a photostabilizer in polymers and as a photoinitiator in photopolymerization reactions.
Applications De Recherche Scientifique
Tautomeric and Acid-Base Properties
1-(4-Methylphenyl)butane-1,3-dione, along with its derivatives, exhibits interesting tautomeric and acid-base properties. Research has revealed that these compounds exist in solution as a mixture of different tautomeric forms. For instance, the study of azoderivatives of benzoylacetone showed that these compounds exist in Z-enol-azo and hydrazo tautomeric forms, with solvent polarity influencing the tautomeric balance (Mahmudov et al., 2011).
Use in Selective Electrodes
Compounds derived from this compound have been used as effective ionophores in copper-selective poly(vinyl) chloride (PVC) membrane electrodes. These electrodes demonstrate good stability and selectivity, making them useful in various analytical applications (Kopylovich, Mahmudov & Pombeiro, 2011).
Deacetylation and Structural Characterization
In a study involving chiral ferrocenyl-containing β-diketones, researchers explored the reactions of these compounds under specific conditions, leading to their deacetylated counterparts. This research not only provided insight into the reaction mechanisms but also contributed to the knowledge of structural and electrochemical properties of the resulting compounds (Ahumada et al., 2014).
Thermal Properties of Azoderivatives
Studies have also focused on the structural and thermal properties of cyano-substituted azoderivatives of β-diketones, which exhibit high thermal stability. Such research contributes to the understanding of phase transitions and stability aspects of these compounds (Mahmudov et al., 2011).
Polymorphism in Bis-hydrazone Compounds
Research on polymorphism in bis-hydrazone compounds derived from butane-2,3-dione has provided insights into conformational adjustments in crystal structures. Such studies are significant in the field of crystallography and material science (Dwivedi & Das, 2018).
Acid Dissociation and Metal Complexes
The acid dissociation constants and stability constants of metal complexes involving 1-(4-methylphenyl) derivatives of butane-1,3-dione have been determined, contributing to the understanding of their chemical behavior in various environments (Daniel, Harries & Burgess, 1974).
Mécanisme D'action
Mode of Action
It is known that the compound can undergo reactions at the benzylic position, which could potentially influence its interactions with biological targets .
Biochemical Pathways
Given the compound’s structure, it may potentially influence pathways involving aromatic compounds or ketones
Pharmacokinetics
As such, its bioavailability and pharmacokinetic profile remain largely unknown .
Result of Action
It is possible that the compound could have various effects depending on the specific biological context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with biological targets. Specific information on how these factors influence the action of 1-(4-methylphenyl)butane-1,3-dione is currently unavailable .
Propriétés
IUPAC Name |
1-(4-methylphenyl)butane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-3-5-10(6-4-8)11(13)7-9(2)12/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRMUROMTUDYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10330789 | |
| Record name | 1-(4-methylphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10330789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4023-29-4 | |
| Record name | 1-(4-methylphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10330789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
